1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)6-1-2-8(14-5-6)16-4-3-7(15-16)9(17)18/h1-5H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRAZBQUAVXIOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)N2C=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through various methods, including the reaction of trifluoromethylated precursors with suitable reagents.
Construction of the Pyrazole Ring: The pyrazole ring is often formed by the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Coupling and Functionalization:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments to achieve efficient synthesis .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. This reaction typically employs concentrated sulfuric acid or HCl in refluxing methanol/ethanol, yielding methyl/ethyl esters. For example:
text1-[5-(CF₃)Pyridin-2-yl]-1H-pyrazole-3-COOH + ROH → 1-[5-(CF₃)Pyridin-2-yl]-1H-pyrazole-3-COOR
The trifluoromethylpyridine group remains inert under these conditions due to its electron-withdrawing nature.
Amidation Reactions
The carboxylic acid reacts with amines via carbodiimide-mediated coupling (e.g., DCC or EDC) to form amides. This is critical for generating bioactive derivatives:
text1-[5-(CF₃)Pyridin-2-yl]-1H-pyrazole-3-COOH + RNH₂ → 1-[5-(CF₃)Pyridin-2-yl]-1H-pyrazole-3-CONHR
Reaction yields depend on the steric and electronic properties of the amine.
Decarboxylation
Thermal decarboxylation occurs at elevated temperatures (150–200°C), producing 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole. This reaction is facilitated by the electron-deficient pyridine ring:
text1-[5-(CF₃)Pyridin-2-yl]-1H-pyrazole-3-COOH → 1-[5-(CF₃)Pyridin-2-yl]-1H-pyrazole + CO₂
Electrophilic Aromatic Substitution
The pyridine ring undergoes nitration and halogenation at the meta position relative to the trifluoromethyl group. For example, nitration with HNO₃/H₂SO₄ yields:
text1-[5-(CF₃)Pyridin-2-yl]-1H-pyrazole-3-COOH → 1-[3-NO₂-5-(CF₃)Pyridin-2-yl]-1H-pyrazole-3-COOH
Nucleophilic Aromatic Substitution
The chlorine atom in related analogs (e.g., 1-[3-chloro-5-(CF₃)pyridin-2-yl] derivatives) undergoes substitution with nucleophiles like amines or alkoxides . While direct data for the carboxylic acid variant is limited, analogous reactivity is expected.
Biological Activity and Mechanism
The compound inhibits enzymes through hydrophobic interactions (CF₃ group) and hydrogen bonding (carboxylic acid). It shows potential in:
-
Anticancer therapy : Targets kinase enzymes involved in cell proliferation .
-
Anti-inflammatory applications : Inhibits COX-2 and LOX pathways .
Stability and Reactivity Considerations
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Acid/Base Sensitivity : Decomposes under strong acidic/basic conditions via hydrolysis of the pyrazole or pyridine rings.
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Thermal Stability : Stable up to 150°C; degradation occurs above this threshold .
This compound’s versatility in forming esters, amides, and substituted derivatives makes it valuable for medicinal chemistry and materials science. Further studies exploring cross-coupling reactions (e.g., Suzuki or Sonogashira) on its pyridine/pyrazole rings could expand its synthetic utility .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C10H6F3N3O2
- Molecular Weight : 257.17 g/mol
- CAS Number : 1006962-72-6
- Structure : The presence of a trifluoromethyl group enhances its lipophilicity and metabolic stability, which is crucial for its biological activity.
Anticancer Properties
Research has demonstrated that derivatives of pyrazole compounds exhibit significant anticancer activities. For instance, studies show that 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-3-carboxylic acid can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells.
Table 1: Anticancer Activity Data
| Compound | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Tubulin | 0.08 - 12.07 | Inhibits polymerization |
| Derivative X | BRAF | < 10 | Inhibitor |
| Derivative Y | EGFR | < 15 | Inhibitor |
The trifluoromethyl group contributes to the compound's increased binding affinity to target proteins involved in cancer progression, making it a promising candidate for further development in anticancer therapies .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. A series of related compounds have shown effectiveness against various pathogens, including fungi and bacteria.
Case Study: Antifungal Activity
In a study assessing antifungal activities against Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica, certain derivatives exhibited more than 50% inhibition at concentrations of 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid .
Agricultural Applications
The unique chemical structure of this compound makes it suitable for developing new agrochemicals. Its antifungal properties suggest potential use as a fungicide in crop protection.
Table 2: Agricultural Efficacy Data
| Compound | Target Pathogen | Inhibition Rate (%) at 100 µg/mL |
|---|---|---|
| This compound | Gibberella zeae | >50% |
| Commercial Fungicide A | Gibberella zeae | <40% |
| Commercial Fungicide B | Fusarium oxysporum | <30% |
These findings indicate that the compound could be developed into effective agricultural treatments, reducing reliance on traditional fungicides .
Material Science Applications
The incorporation of trifluoromethyl groups into materials can enhance their thermal stability and mechanical properties. Research into polymers containing pyrazole derivatives suggests potential applications in coatings and advanced materials.
Case Study: Polymer Development
Studies have shown that polymers synthesized with trifluoromethyl-substituted pyrazoles exhibit improved resistance to solvents and thermal degradation compared to traditional materials. This opens avenues for their use in high-performance applications such as aerospace and automotive industries .
Mechanism of Action
The mechanism by which 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-3-carboxylic acid exerts its effects involves interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites or modulate receptor activity through interaction with binding pockets . The pathways involved often include inhibition of key enzymes or receptors critical for disease progression .
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
Impact of Pyridine Modifications :
Substituent Variations on the Pyrazole Ring
Impact of Pyrazole Modifications :
Core Scaffold and Functional Group Additions
Biological Activity
1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structural features:
- Molecular Formula : CHFNO
- Molecular Weight : 257.17 g/mol
- CAS Number : 1006962-72-6
The trifluoromethyl group attached to the pyridine ring significantly influences the compound's chemical properties, enhancing its lipophilicity and potentially its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity, which can lead to the inhibition of specific enzymatic activities.
Key Mechanisms Include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways, which can be leveraged for therapeutic purposes.
- Antioxidant Activity : Studies indicate that pyrazole derivatives exhibit significant antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of pyrazole derivatives. Compounds similar to this compound have been noted for their ability to inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer : In vitro studies have shown that certain pyrazole derivatives can inhibit the growth of MDA-MB-231 breast cancer cells.
- Lung Cancer : Compounds have also demonstrated efficacy against lung cancer cell lines, suggesting a broad spectrum of anticancer activity .
Case Studies and Research Findings
Several studies highlight the biological activity of pyrazole derivatives:
-
Anticancer Activity :
- A study reported that pyrazole-containing compounds exhibited antiproliferative effects on multiple cancer types, including renal and colorectal cancers .
- Another investigation focused on the structure-activity relationship (SAR) of pyrazole analogs, revealing that modifications to the trifluoromethyl group could enhance anticancer efficacy .
- Antioxidant Activity :
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-3-carboxylic acid, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via Pd-catalyzed cross-coupling reactions, as demonstrated for analogous pyrazole-carboxylic acids. For example, Suzuki-Miyaura coupling using Pd(PPh₃)₄ with aryl boronic acids under inert atmospheres (e.g., N₂) in degassed DMF/H₂O mixtures at 40–100°C improves coupling efficiency . Optimization includes adjusting stoichiometry (e.g., 1.1 equivalents of boronic acid) and using K₃PO₄ as a base to enhance yields (reported up to 85% for similar derivatives) . Post-reaction purification via column chromatography or recrystallization (e.g., using ethanol/water) is critical for isolating the carboxylic acid form .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Key markers include the pyrazole C3-H proton (δ ~6.5–7.5 ppm) and trifluoromethylpyridine signals (e.g., CF₃ at δ ~120–125 ppm in ¹³C NMR) .
- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) confirm the functional group .
- X-ray Crystallography : Resolves structural ambiguities; for example, bond angles between pyrazole and pyridine rings (~120°) and planarity of the carboxylic acid group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyrazole-carboxylic acid derivatives across experimental models?
- Methodological Answer : Discrepancies often arise from variations in cell lines, assay conditions, or compound solubility. For instance, anti-proliferative effects in prostate cancer models (e.g., LNCaP cells) require confirming autophagy induction via LC3-II Western blotting and mTOR/p70S6K pathway inhibition, as seen in structurally related compounds . Standardizing assay protocols (e.g., fixed serum concentrations, incubation times) and using solubility enhancers (e.g., DMSO/PEG mixtures) can improve reproducibility .
Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?
- Methodological Answer :
- Salt Formation : Converting the carboxylic acid to sodium or potassium salts improves aqueous solubility (e.g., sodium salt solubility >50 mg/mL in PBS) .
- Prodrug Design : Esterification of the carboxylic acid (e.g., ethyl ester) enhances membrane permeability, with enzymatic hydrolysis in vivo restoring the active form .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size ~150 nm) increase bioavailability by 3-fold in rodent models .
Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity and binding affinity in target interactions?
- Methodological Answer : The CF₃ group’s electron-withdrawing nature enhances electrophilicity at the pyridine ring, facilitating interactions with nucleophilic residues (e.g., lysine in kinase targets). DFT calculations (B3LYP/6-31G*) show a 15% increase in binding energy for CF₃-substituted derivatives compared to non-fluorinated analogs . Competitive fluorescence polarization assays using recombinant proteins (e.g., mTOR kinase) validate these computational findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
